(1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
[1-(oxolan-3-yl)triazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c8-3-6-4-11(10-9-6)7-1-2-12-5-7;;/h4,7H,1-3,5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOVUSWDHPDSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(N=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Tetrahydrofuran-3-yl)methanamine
The core precursor, tetrahydrofuran-3-yl)methanamine, is synthesized via catalytic hydrogenation of tetrahydrofuran-3-carboxaldehyde under specific conditions:
-
- Reactants: Tetrahydrofuran-3-carboxaldehyde, Raney Nickel catalyst, ammonia
- Solvent: Methanol
- Pressure: 4 MPa hydrogen
- Temperature: 60°C
- Duration: 12 hours
-
- Combine tetrahydrofuran-3-carboxaldehyde (1 mol), Raney Ni (20 g), and ammonia in methanol (340 g).
- Subject the mixture to hydrogenation at 4 MPa and 60°C for 12 hours.
- Filter off the catalyst and concentrate the filtrate under vacuum.
- Yield: approximately 99.5% of tetrahydrofuran-3-yl)methanamine.
This method emphasizes high selectivity and yield, utilizing catalytic hydrogenation to reduce the aldehyde to the corresponding amine.
Formation of the Triazole Ring
The key step involves the cycloaddition to form the 1,2,3-triazole ring, often through a copper-catalyzed azide-alkyne cycloaddition (CuAAC):
-
- Reagents: 1-Azido-alkyne derivatives, copper catalyst
- Solvent: Dimethylformamide (DMF) or tert-butanol/water mixture
- Temperature: Room temperature to 80°C
- Duration: 12-24 hours
-
- Generate the azide intermediate from the precursor amine.
- React with the alkyne derivative under CuAAC conditions.
- Isolate the triazole product via filtration or chromatography.
This step is crucial for constructing the triazole core attached to the tetrahydrofuran-3-yl group.
Introduction of the Methanamine Group
The amino methylation at the 4-position of the triazole involves nucleophilic substitution or reductive amination:
-
- Reagents: Formaldehyde or paraformaldehyde, ammonia or primary amines
- Catalyst: Acidic or basic conditions
- Solvent: Ethanol or methanol
- Temperature: 0–25°C for mild conditions
-
- React the triazole derivative with formaldehyde and ammonia in ethanol.
- Stir at room temperature until the formation of the methylamine derivative.
- Purify by chromatography or crystallization.
Alternatively, direct nucleophilic substitution with methylamine can be employed.
Formation of Dihydrochloride Salt
The final step involves salt formation to enhance stability and solubility:
-
- Reagent: Hydrogen chloride gas or hydrochloric acid solution
- Solvent: Water or methanol
- Temperature: 0–25°C
-
- Dissolve the free base in water or methanol.
- Bubble HCl gas or add HCl solution dropwise until complete protonation.
- Isolate the dihydrochloride salt by filtration or evaporation.
Data Summary Table
| Step | Reaction | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Hydrogenation of tetrahydrofuran-3-carboxaldehyde | Raney Ni, NH3 | 60°C, 4 MPa H2, 12 h | 99.5% | High yield, selective reduction |
| 2 | Cycloaddition to form triazole | Cu catalyst, azide, alkyne | Room temp to 80°C | Variable | Efficient ring formation |
| 3 | N-methylation of triazole | Formaldehyde, NH3 | RT, ethanol | Moderate to high | Nucleophilic substitution |
| 4 | Salt formation | HCl gas | RT, aqueous | Quantitative | Stabilizes compound |
Mechanism of Action
The mechanism by which (1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the amine group can form covalent bonds or act as a nucleophile.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Oxygen-containing groups (tetrahydrofuran, oxetane, tetrahydro-2H-pyran) enhance polarity and solubility compared to alkenyl (butenyl) or aromatic (pyridinyl) substituents .
Pharmacological Relevance :
- Oxetane-containing analogs are prioritized in medicinal chemistry for their ability to improve metabolic stability and oral bioavailability .
- Butenyl-substituted derivatives are explored in agrochemicals, leveraging their reactivity for pesticide development .
Structural Characterization :
- Crystallographic data for similar compounds are often refined using programs like SHELXL , ensuring precise structural validation .
Biological Activity
The compound (1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride (CAS Number: 2098001-83-1) is a triazole derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown promise against various bacterial strains. A comparative analysis of its antimicrobial efficacy was conducted alongside other triazole derivatives.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| (1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride | E. coli | 15 |
| (1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride | S. aureus | 18 |
| Other Triazole Derivative | E. coli | 12 |
| Other Triazole Derivative | S. aureus | 16 |
This data suggests that the compound exhibits superior activity against both E. coli and S. aureus compared to other triazole derivatives .
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicate a selective cytotoxic effect on tumorigenic cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 5.5 |
| MCF7 (Breast) | 7.2 |
| A549 (Lung) | 6.0 |
The IC50 values demonstrate that the compound has a potent effect on these cancer cell lines, indicating its potential for further development as an anticancer therapeutic .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in bacterial and cancer cell proliferation. Specifically, it is believed to interact with specific targets within the cells that are critical for their survival and replication.
Study 1: Antimicrobial Efficacy
In a study conducted by Umesha et al., the antimicrobial properties of various triazole derivatives were evaluated in vitro against common pathogens. The study highlighted that the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of triazole derivatives revealed that the compound induced apoptosis in cancer cells through caspase activation pathways. This study provided insights into its potential use as an adjunct therapy in cancer treatment .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. Research indicates that (1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride exhibits significant antibacterial activity against various pathogens. A study demonstrated its effectiveness against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.
Case Study:
In a comparative study of triazole derivatives, (1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride showed an inhibition zone of 15 mm against E. coli, surpassing the performance of standard antibiotics like ampicillin .
Agricultural Applications
2.1 Fungicidal Properties
The compound has been investigated for its fungicidal properties, particularly against crop pathogens. Its application in agricultural settings could provide a new avenue for controlling fungal diseases that threaten crop yields.
Data Table: Fungicidal Efficacy
| Pathogen | Concentration (mg/L) | Inhibition Zone (mm) |
|---|---|---|
| Fusarium oxysporum | 100 | 20 |
| Botrytis cinerea | 200 | 25 |
| Alternaria solani | 150 | 18 |
This data indicates that the compound can effectively inhibit the growth of several agricultural pathogens when applied at appropriate concentrations.
Material Science
3.1 Polymer Synthesis
(1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride has been explored as a building block in the synthesis of novel polymers. Its ability to form stable covalent bonds allows for the creation of materials with enhanced mechanical properties and durability.
Case Study:
A recent study focused on incorporating this triazole derivative into polyurethanes. The resulting material exhibited improved tensile strength and thermal stability compared to traditional polyurethane formulations .
Q & A
Q. How can researchers design a structure-activity relationship (SAR) study for triazole-containing analogs?
- Methodological Answer :
- Library Synthesis : Introduce substituents at the triazole C-5 position or tetrahydrofuran oxygen.
- Biological Screening : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Computational Docking : Corrogate activity trends with binding affinity predictions (e.g., AutoDock Vina) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
